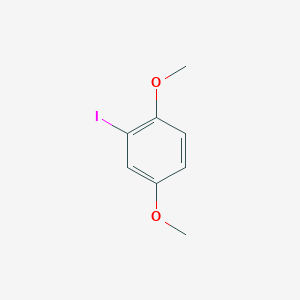

2-Iodo-1,4-dimethoxybenzene

Descripción

Significance as a Halogenated Aromatic Precursor in Synthetic Chemistry

The utility of 2-Iodo-1,4-dimethoxybenzene in synthetic chemistry is largely attributed to the presence of the iodine atom. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group in various reactions. This enhanced reactivity is particularly advantageous in transition metal-catalyzed cross-coupling reactions, where the oxidative addition step is often more favorable with iodoarenes compared to their bromo or chloro counterparts.

The two methoxy (B1213986) groups also play a crucial role. They are electron-donating groups that activate the aromatic ring towards electrophilic substitution, influencing the regioselectivity of reactions. This electronic property, combined with the reactivity of the iodo group, makes this compound a versatile precursor for introducing specific functionalities and building carbon-carbon and carbon-heteroatom bonds with high precision.

Overview of Research Trajectories in Synthesis, Reactivity, and Applications

Research concerning this compound has followed several key trajectories, focusing on efficient synthetic methods, exploring its reactivity in a range of transformations, and leveraging its properties for the synthesis of complex target molecules.

Synthesis: Modern synthetic approaches prioritize efficiency and sustainability. One notable method is the direct iodination of 1,4-dimethoxybenzene (B90301) using elemental iodine in the presence of an oxidizing agent like hydrogen peroxide, often under solvent-free conditions. This "green chemistry" approach offers high yields and minimizes environmental impact by producing water as the only byproduct. Another strategy involves the use of silica-supported iron(III) nitrate (B79036) (Silfen) with iodine in dichloromethane, providing a solid-phase method for iodination. beilstein-journals.org

Table 2: Selected Synthetic Methods for this compound

| Method | Reagents | Key Features |

|---|---|---|

| Direct Iodination | 1,4-dimethoxybenzene, I₂, H₂O₂ | Solvent-free, high yield, environmentally benign. |

| Silfen-Mediated Iodination | 1,4-dimethoxybenzene, I₂, Silfen, CH₂Cl₂ | Solid-supported reagent, mild conditions. beilstein-journals.org |

| Decarboxylative Iodination | 2,6-Dimethoxybenzoic acid, Iodobenzene (B50100) diacetate | Useful for specific precursor availability. evitachem.comiucr.org |

Reactivity: The reactivity of this compound is dominated by reactions involving the carbon-iodine bond. It is a key substrate in several name reactions that are cornerstones of modern organic synthesis:

Suzuki-Miyaura Coupling: This reaction pairs the iodoarene with an organoboron compound to form a new carbon-carbon bond, a fundamental transformation in the synthesis of biaryls and other complex structures. myskinrecipes.com

Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, providing a direct route to substituted alkynes. myskinrecipes.com

Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, such as amines and thiols, to introduce different functional groups onto the aromatic ring. evitachem.com

Applications: The applications of this compound are extensive, primarily serving as an intermediate in the synthesis of more elaborate molecules. evitachem.commyskinrecipes.com Its role as a building block is critical in academic research for constructing novel compounds and in industrial settings for producing fine chemicals and pharmaceuticals. For instance, it has been utilized in the synthesis of hydroquinone (B1673460) inhibitors of calcium ATPase. beilstein-journals.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFRWOHBOPQTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446932 | |

| Record name | 2-iodo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-35-6 | |

| Record name | 2-Iodo-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Iodo 1,4 Dimethoxybenzene

Regioselective Iodination Strategies

Regioselective iodination of the electron-rich 1,4-dimethoxybenzene (B90301) ring requires careful control of the reaction conditions to favor the formation of the 2-iodo isomer over other potential products. Various strategies have been developed to enhance this selectivity.

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is a classical and widely employed method for the synthesis of aryl iodides. The core of this strategy involves the generation of a potent electrophilic iodine species that can effectively attack the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the methoxy (B1213986) groups and the nature of the iodinating agent and catalyst.

The direct iodination of aromatic compounds with molecular iodine (I₂) is often a slow process due to the low electrophilicity of iodine. Lewis acids are employed as catalysts to polarize the I-I bond, thereby generating a more potent electrophilic iodinating agent. While this is a common strategy for aromatic iodination, specific examples detailing the use of common Lewis acids like iron(III) chloride or aluminum chloride for the synthesis of 2-iodo-1,4-dimethoxybenzene are not extensively documented in readily available literature. The general principle involves the coordination of the Lewis acid to one of the iodine atoms, which increases the electrophilic character of the other iodine atom, facilitating the attack by the electron-rich aromatic ring. The reaction is believed to proceed through a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.

A notable advancement in the iodination of activated aromatic compounds involves the use of molecular iodine in conjunction with silica-supported ferric nitrate (B79036) nonahydrate, a reagent often referred to as "silfen". researchgate.net This solid-supported system acts as an effective oxidant, facilitating the in-situ generation of an electrophilic iodine species. researchgate.net The reactions are typically carried out under mild conditions, for instance, at room temperature in a solvent like dichloromethane. researchgate.net This method provides a convenient and efficient route to the corresponding iodinated products in good yields. researchgate.net The use of a solid support simplifies the work-up procedure and often leads to cleaner reactions. The orientation of the substitution is consistent with the general principles of electrophilic aromatic substitution, where the electron-donating methoxy groups direct the incoming electrophile to the ortho position.

Table 1: Iodination of Activated Arenes using Silfen and Iodine Data extracted from a study on the iodination of various activated arenes.

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Anisole | p-Iodoanisole | 0.5 | 92 |

| Phenol | o-Iodophenol & p-Iodophenol | 0.5 | 95 (mixture) |

| Acetanilide | p-Iodoacetanilide | 1 | 90 |

The use of Brønsted acidic ionic liquids as both solvent and catalyst represents a greener approach to electrophilic halogenation. nih.gov Specifically, 1-methyl-3-(4-sulfobutyl)imidazolium triflate ([BMIM(SO₃H)][OTf]) has been shown to be an effective catalyst for the halogenation of activated organic compounds with N-halosuccinimides (NXS). nih.gov In the context of iodination, N-iodosuccinimide (NIS) is employed as the iodine source. nih.gov

This methodology has been successfully applied to the di-iodination of 1,3-dimethoxybenzene (B93181), yielding 2,4-diiodo-1,5-dimethoxybenzene in high yield. nih.gov The Brønsted acidic ionic liquid activates the NIS, enhancing its electrophilicity and facilitating the substitution reaction under mild conditions with short reaction times. nih.gov This system offers high selectivity and the ionic liquid can often be recycled, adding to the sustainability of the process. nih.gov While a specific example for the mono-iodination of 1,4-dimethoxybenzene is not detailed, the reactivity of the system with a closely related substrate suggests its potential applicability.

Table 2: Halogenation of 1,3-Dimethoxybenzene with NXS in [BMIM(SO₃H)][OTf] Data from a study on the halogenation of activated aromatic molecules.

| Substrate | N-Halosuccinimide (equiv.) | Product | Yield (%) |

| 1,3-Dimethoxybenzene | NIS (2.2) | 2,4-Diiodo-1,5-dimethoxybenzene | 89 |

| 1,3-Dimethoxybenzene | NBS (2.2) | 2,4-Dibromo-1,5-dimethoxybenzene | 92 |

| 1,3-Dimethoxybenzene | NCS (2.2) | 2,4-Dichloro-1,5-dimethoxybenzene | 88 |

Triiodoisocyanuric acid (TICA) has emerged as a convenient and efficient reagent for the regioselective iodination of activated arenes. This reagent is prepared by heating trichloroisocyanuric acid with iodine. The reaction of TICA with activated aromatic compounds, including 1,4-dimethoxybenzene, proceeds smoothly in acetonitrile (B52724) at room temperature to afford the corresponding iodoarenes in good to excellent yields.

The reaction of 1,4-dimethoxybenzene with TICA provides this compound with high regioselectivity. The reaction is typically complete within a few hours, and the work-up is straightforward, involving filtration of the cyanuric acid byproduct and removal of the solvent.

Table 3: Iodination of Activated Arenes with TICA Data from a study on the application of TICA as an iodinating reagent.

| Substrate | Reaction Time (h) | Product | Yield (%) |

| Anisole | 4 | 4-Iodoanisole | 90 |

| 1,4-Dimethoxybenzene | 1.5 | This compound | 86 |

| 1,2-Dimethoxybenzene (B1683551) | 0.7 | 4-Iodo-1,2-dimethoxybenzene | 93 |

Decarboxylative Iodination Approaches

A more recent and innovative strategy for the synthesis of aryl iodides is through decarboxylative iodination. This method avoids the direct use of the parent arene and instead utilizes a corresponding carboxylic acid derivative. This approach can offer unique regioselectivity that may be difficult to achieve through direct electrophilic substitution.

A transition-metal-free decarboxylative iodination of 2,5-dimethoxybenzoic acid has been developed to produce this compound. This reaction proceeds by heating the carboxylic acid with molecular iodine in the presence of a base. The reaction is scalable and offers a robust method for the synthesis of the target compound.

The general procedure involves reacting 2,5-dimethoxybenzoic acid with iodine at an elevated temperature. The reaction is thought to proceed without involving a radical mechanism, which is a departure from classical Hunsdiecker-type reactions.

Table 4: Decarboxylative Iodination of 2,5-Dimethoxybenzoic Acid Data from a study on transition-metal-free decarboxylative iodination.

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,5-Dimethoxybenzoic acid | I₂ | 100 | 7 | This compound | 69 |

Synthesis from Aryl Carboxylic Acid Precursors with Hypervalent Iodine Reagents (e.g., Iodobenzene (B50100) Diacetate)

A prominent advanced methodology for the synthesis of aryl iodides involves the decarboxylative iodination of aryl carboxylic acids. This transformation can be effectively mediated by hypervalent iodine(III) reagents, such as iodobenzene diacetate (PhI(OAc)₂), often in the presence of molecular iodine. This method, a variation of the Hunsdiecker reaction, offers a valuable alternative to traditional electrophilic aromatic substitution.

The reaction proceeds through the formation of a carboxylate intermediate, which then undergoes decarboxylation and subsequent iodination. Research into the decarboxylative functionalization of carboxylic acids has highlighted the utility of a PhI(OAc)₂ and I₂ combination under mild conditions. nih.gov While a specific documented synthesis of this compound from 2,5-dimethoxybenzoic acid using iodobenzene diacetate was not found in the immediate search, a closely related procedure for the decarboxylative iodination of 2,5-dimethoxybenzoic acid has been reported using molecular iodine, which itself is a precursor to in situ generated hypervalent iodine species. semanticscholar.org

In a typical procedure, the aromatic carboxylic acid is heated with molecular iodine. The general mechanism is believed to involve the formation of an acyl hypoiodite (B1233010) intermediate, which then undergoes radical decarboxylation followed by iodine atom transfer. The use of pre-formed hypervalent iodine reagents like PhI(OAc)₂ can facilitate this process under milder conditions.

Table 1: Decarboxylative Iodination of 2,5-Dimethoxybenzoic Acid

| Reactant 1 | Reactant 2 | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 2,5-Dimethoxybenzoic acid | I₂ | 100 | 7 | This compound | Not specified | semanticscholar.org |

This synthetic strategy is significant as it allows for the introduction of an iodine atom at a specific position on the aromatic ring, dictated by the location of the carboxylic acid group, which might be challenging to achieve with direct electrophilic iodination due to directing group effects.

Organometallic-Mediated Iodination via Aryllithium Intermediates

Organometallic-mediated reactions provide a powerful tool for the regioselective functionalization of aromatic rings. Directed ortho-metalation (DoM) is a particularly effective strategy where a directing group on the aromatic ring guides deprotonation by a strong base, typically an organolithium reagent, at the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with an electrophile, such as molecular iodine, to introduce a substituent with high regioselectivity. wikipedia.orgorganic-chemistry.orgchem-station.comunblog.fr

For the synthesis of this compound, the methoxy groups of the starting material, 1,4-dimethoxybenzene, can serve as directing groups. The oxygen atoms of the methoxy groups can coordinate to the lithium atom of the organolithium base (e.g., n-butyllithium), thereby increasing the acidity of the ortho protons. This directed deprotonation would generate a 2-lithio-1,4-dimethoxybenzene intermediate. Subsequent quenching of this intermediate with an iodine source, such as molecular iodine (I₂), would yield the desired this compound.

While a specific literature procedure for this exact transformation was not identified in the search results, the principles of DoM are well-established. The proposed reaction sequence is outlined below:

Directed ortho-Lithiation: 1,4-dimethoxybenzene is treated with an organolithium reagent (e.g., n-butyllithium) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (typically -78 °C) to facilitate regioselective deprotonation at the position ortho to one of the methoxy groups.

Iodination: The resulting aryllithium intermediate is then reacted with a solution of iodine in the same solvent to introduce the iodine atom at the lithiated position.

This method offers excellent control over the regiochemical outcome, which is a significant advantage over classical electrophilic iodination where mixtures of isomers can sometimes be formed.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. Key considerations include the use of safer solvents, reduction of waste, and maximization of atom efficiency.

Development of Solvent-Free Reaction Conditions for Iodination

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. The development of solvent-free reaction conditions (SFRC) is a significant step towards more environmentally benign chemical processes.

In the context of iodinating dimethoxybenzenes, research has been conducted on using elemental iodine in the presence of an oxidizing agent, such as aqueous hydrogen peroxide (H₂O₂), under solvent-free conditions. chem-soc.siresearchgate.netresearchgate.net This approach avoids the need for organic solvents, making the process greener. However, studies have shown that the reactivity of different dimethoxybenzene isomers under these conditions varies significantly.

Interestingly, while other isomers like 1,3-dimethoxybenzene and 1,2-dimethoxybenzene undergo iodination under solvent-free conditions with I₂/H₂O₂, 1,4-dimethoxybenzene was found to be unreactive under the same conditions. researchgate.net In contrast, the iodination of 1,4-dimethoxybenzene proceeded with high conversion in water, highlighting a remarkable solvent effect. chem-soc.si The lack of reactivity under solvent-free conditions for 1,4-dimethoxybenzene suggests that the reaction mechanism may be highly dependent on the reaction medium, possibly involving the formation of a cation-radical intermediate that is stabilized in a polar solvent like water but not under solvent-free conditions. chem-soc.si

Table 2: Iodination of 1,4-Dimethoxybenzene under Different Conditions

| Substrate | Reagents | Conditions | Conversion (%) | Product | Reference |

| 1,4-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | Solvent-Free, 45°C, 23h | 0 | No reaction | researchgate.net |

| 1,4-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | Water, 50°C, 27h | 94 | This compound | chem-soc.si |

Considerations of Atom Economy in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduyoutube.comdocbrown.infoscribd.com A higher atom economy signifies a more sustainable process with less waste generation. The theoretical atom economy is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound, the atom economy can be calculated for different synthetic routes. Let's consider the iodination of 1,4-dimethoxybenzene using iodine and hydrogen peroxide, which proceeds successfully in water:

C₈H₁₀O₂ + I₂ + H₂O₂ → C₈H₉IO₂ + 2H₂O

Molecular Weight of 1,4-dimethoxybenzene (C₈H₁₀O₂) = 138.16 g/mol

Molecular Weight of Iodine (I₂) = 253.8 g/mol

Molecular Weight of Hydrogen Peroxide (H₂O₂) = 34.02 g/mol

Molecular Weight of this compound (C₈H₉IO₂) = 264.06 g/mol

Sum of Molecular Weights of Reactants = 138.16 + 253.8 + 34.02 = 425.98 g/mol

Atom Economy = (264.06 / 425.98) x 100 ≈ 62.0%

This calculation reveals that a significant portion of the reactant atoms are not incorporated into the final product, primarily due to the formation of water as a byproduct. However, this method is still considered relatively green due to the use of a benign solvent (water) and a clean oxidant (H₂O₂).

In some iodination reactions under solvent-free conditions, a substrate to I₂ to oxidant ratio of 1:0.5:0.6 is sufficient for high conversion. In these cases, both iodine atoms from the I₂ molecule are consumed, leading to a high atom economy with respect to iodine, which is a valuable attribute from a green chemistry perspective. researchgate.net

Analysis of Reaction Conditions and Substrate Structural Influences on Iodination Outcomes

The outcome of an iodination reaction is highly dependent on both the reaction conditions and the structure of the substrate. Factors such as solvent, temperature, stoichiometry, and the electronic and steric properties of the substrate can all play a crucial role in determining the yield, regioselectivity, and even the feasibility of the reaction.

As discussed previously, the iodination of 1,4-dimethoxybenzene provides a striking example of the influence of reaction conditions. The reaction fails under solvent-free conditions but proceeds efficiently in water. chem-soc.siresearchgate.net This suggests that for certain substrates, the reaction pathway is fundamentally altered by the presence of a solvent that can stabilize reactive intermediates.

The structure of the substrate, particularly the nature and position of substituents on the aromatic ring, has a profound impact on the regioselectivity of electrophilic iodination. The methoxy groups in 1,4-dimethoxybenzene are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions. Since the para positions are blocked, iodination occurs at one of the positions ortho to a methoxy group.

The difference in reactivity observed between 1,4-dimethoxybenzene and other isomers like 1,2- and 1,3-dimethoxybenzene under solvent-free conditions further underscores the influence of substrate structure. researchgate.net This difference may be attributed to variations in the electronic and steric environment of the aromatic ring, which can affect the stability of the intermediates formed during the reaction. For instance, the symmetrical nature of 1,4-dimethoxybenzene might lead to a different distribution of electron density compared to its unsymmetrical isomers, influencing its susceptibility to electrophilic attack under specific conditions.

Reactivity and Transformational Chemistry of 2 Iodo 1,4 Dimethoxybenzene

Role as a Versatile Intermediate in Complex Organic Synthesis

2-Iodo-1,4-dimethoxybenzene serves as a crucial building block in the multistep synthesis of more complex molecules. Its structure, featuring a hydroquinone (B1673460) dimethyl ether scaffold, is a common motif in various biologically active compounds. The presence of the iodo group at the 2-position provides a reactive handle for a wide range of chemical transformations, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. This makes it an invaluable precursor for constructing substituted aromatic rings.

The dimethoxybenzene core can be further functionalized, as demonstrated in the synthesis of potential inhibitors of calcium ATPase. For instance, this compound has been used as a starting material to introduce other substituents onto the aromatic ring, such as a tert-butyl group, yielding compounds like 1-Iodo-4-tert-butyl-2,5-dimethoxybenzene beilstein-journals.org. This subsequent modification highlights the role of this compound as a foundational intermediate, allowing for the systematic elaboration of the molecular structure to achieve desired functionalities and biological activities. The strategic placement of the iodo and methoxy (B1213986) groups allows for controlled, regioselective reactions, which is a critical aspect of complex organic synthesis.

Carbon-Carbon Cross-Coupling Reactions

The iodine substituent on the this compound ring makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of C-C bonds, enabling the connection of different molecular fragments. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these catalytic cycles, often allowing for milder reaction conditions and higher yields. nih.gov

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for forming substituted alkenes. wikipedia.org this compound and its derivatives are suitable substrates for this transformation. In a notable example, the related compound 1,4-diiodo-2,5-dimethoxybenzene (B189239) undergoes a one-pot, sequential Wittig-Heck reaction. nih.govrsc.org An in-situ generated styrene (B11656) derivative is coupled with the diiodo-dimethoxybenzene substrate to produce 2,5-dimethoxy-1,4-distyryl benzene (B151609) derivatives in good yields. nih.govrsc.org This process showcases the utility of the iodo-dimethoxybenzene core in synthesizing oligo(phenylenevinylene)s, a class of compounds with interesting spectroscopic properties. rsc.org

The general mechanism for the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orgyoutube.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction outcome.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)2 (Palladium(II) acetate) | nih.govrsc.org |

| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | nih.gov |

| Base | K2CO3 (Potassium carbonate) | nih.govrsc.org |

| Solvent | N,N-dimethyl acetamide (B32628) (DMA) | nih.gov |

| Temperature | 140 °C | nih.gov |

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgyonedalabs.com As an aryl iodide, this compound is an ideal electrophile for this reaction. nih.govresearchgate.net The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl iodide to the Pd(0) species, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

This reaction is highly valued for its versatility, functional group tolerance, and the low toxicity of the boron-containing reagents. oiccpress.com It is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and material science. While specific studies focusing solely on this compound are part of broader synthetic routes, its reactivity is well-established within the extensive literature on Suzuki-Miyaura couplings of aryl iodides. oiccpress.comresearchgate.net

| Component | Examples | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, Tetrakis(triphenylphosphine)palladium(0) | libretexts.orgresearchgate.net |

| Nucleophile | Arylboronic acids, Arylboronic esters | yonedalabs.comoiccpress.com |

| Base | Carbonates (K2CO3, Cs2CO3), Phosphates (K3PO4) | yonedalabs.comresearchgate.net |

| Solvent | Dioxane, Toluene, Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | yonedalabs.com |

C-H Functionalization Transformations

Direct C-H functionalization is an increasingly important area of synthesis, offering a more atom-economical approach to creating new bonds by avoiding the pre-functionalization of substrates. The electron-rich nature of the this compound ring makes its C-H bonds susceptible to certain types of functionalization reactions.

The direct coupling of C-H bonds with heteroatom-H bonds is a powerful strategy for forming C-O, C-N, and other bonds. Research has shown that the parent compound, 1,4-dimethoxybenzene (B90301), can undergo a direct C-H functionalization via a C-O coupling reaction with N-hydroxyphthalimide. semanticscholar.org This reaction yields 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione, demonstrating the feasibility of activating the C-H bonds of the dimethoxybenzene ring for new bond formation. semanticscholar.org

Mechanistically related studies have explored the cross-dehydrogenative coupling (CDC) of N-hydroxyphthalimide with unactivated C(sp³)–H bonds, mediated by hypervalent iodine reagents such as iodobenzene (B50100) diacetate. nih.govresearchgate.net These reactions proceed under metal-free conditions and involve radical intermediates. nih.gov The ability of hypervalent iodine to act as a radical initiator suggests potential pathways for functionalizing the C-H bonds of iodo-dimethoxybenzene itself, where the iodo-substituent could play a role in directing or participating in the reaction.

Electrochemical synthesis provides a green and efficient alternative to traditional chemical oxidants or reductants for promoting chemical reactions. In the context of the dimethoxybenzene scaffold, electrochemical methods have been successfully employed to achieve C-H/N-H coupling. Studies on the electrochemical oxidation of hydroquinone derivatives in the presence of various primary and secondary amines have demonstrated the formation of new C-N bonds. academie-sciences.frresearchgate.net

The process typically involves the electrochemical generation of a reactive quinone intermediate from the hydroquinone ether. academie-sciences.fr This electrophilic species then undergoes a Michael-type addition with a nucleophilic amine, leading to the formation of aminobenzoquinone derivatives. academie-sciences.frresearchgate.net This methodology represents a direct coupling of an aromatic C-H bond (after oxidation) with an N-H bond, driven by an electric current. Such electrochemical approaches offer a pathway for the functionalization of the this compound core, potentially leading to the synthesis of novel nitrogen-containing aromatic compounds.

Chemistry of Hypervalent Iodine Species

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than +1. wikipedia.org These species, particularly λ3-iodanes (Iodine(III)) and λ5-iodanes (Iodine(V)), serve as powerful and environmentally benign oxidizing agents in organic synthesis, offering reactivity patterns similar to some transition metals. e-bookshelf.denih.gov Aryl iodides like this compound act as precursors to these potent reagents.

Generation and Reactivity of Oxidized Forms of this compound

The oxidation of an aryl iodide is the primary method for generating hypervalent iodine compounds. wikipedia.org For a substrate such as this compound, this typically involves oxidation from the Iodine(I) state to a hypervalent Iodine(III) or Iodine(V) state. Common laboratory oxidants for these transformations include peracids, oxone, and potassium bromate. wikipedia.org The resulting λ3-iodanes, such as the diacetate or ditrifluoroacetate derivatives, are versatile reagents capable of acting as oxidants and electrophiles. wikipedia.orgprinceton.edu

Recent research has also focused on one-electron oxidation pathways, leading to the formation of formally I(II) species known as iodanyl radicals. nih.govacs.org The electron-rich nature of the dimethoxybenzene ring is expected to facilitate this oxidation. Studies on the closely related compound, 1,2-diiodo-4,5-dimethoxybenzene (B11539), have shown that it undergoes a reversible one-electron oxidation to form a stable and isolable iodanyl radical cation. nih.gov This precedent suggests that this compound can also be oxidized to its corresponding iodanyl radical, an open-shell species with unique reactivity. The generation of this I(II) intermediate can be achieved through anodic oxidation or by chemical oxidants, opening pathways distinct from traditional two-electron hypervalent iodine chemistry. nih.govnih.gov

Catalytic Oxidative Transformations Utilizing Hypervalent Iodine Reagents

A significant advancement in hypervalent iodine chemistry is the development of catalytic protocols where the aryl iodide serves as a precatalyst. nih.gov In these systems, a stoichiometric terminal oxidant regenerates the active hypervalent iodine species in situ, allowing the aryl iodide to be used in substoichiometric amounts. This approach enhances the sustainability and efficiency of oxidative transformations.

These catalytic cycles have been applied to a wide range of reactions. While specific catalytic cycles utilizing this compound are not extensively detailed, the general principles are well-established for various aryl iodides and are applicable. nih.govprinceton.edu

| Transformation Type | Substrate | Product | Typical Aryl Iodide Catalyst/Precatalyst | Terminal Oxidant |

|---|---|---|---|---|

| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | 2-Iodoxybenzoic acid (IBX) precursors | Oxone |

| α-Functionalization | Ketones | α-Tosyloxyketones | Iodobenzene | m-CPBA, p-Toluenesulfonic acid |

| Oxidative Dearomatization | Phenols | Cyclohexadienones | PhI(OAc)₂ precursors | Peracids |

| C-H Amination | Alkanes | Alkylamines | Iodobenzene derivatives | Electrochemical/Chemical |

Mechanistic Studies of Iodanyl Radical Catalysis

Mechanistic investigations have increasingly pointed to the role of iodanyl radicals (I(II)) in what were previously considered to be purely I(I)/I(III) two-electron processes. acs.org The realization that one-electron pathways are accessible has led to the development of I(I)/I(II) catalytic cycles. nih.gov This is particularly relevant for electron-rich aryl iodides.

Research on 1,2-diiodo-4,5-dimethoxybenzene demonstrated that the anodically generated iodanyl radical is a competent intermediate capable of substrate functionalization, such as in C-N bond formation. nih.gov This discovery validates that iodanyl radicals can engage in catalysis directly, without needing further oxidation to a discrete I(III) species. nih.govresearchgate.net The stability and reactivity of these radicals are influenced by the substituents on the aromatic ring; the electron-donating methoxy groups in dimethoxy-substituted iodobenzenes lower the oxidation potential and stabilize the resulting radical species. nih.gov

The elementary steps available to iodanyl radicals are diverse and form the basis of their catalytic activity.

| Pathway | Description | Outcome |

|---|---|---|

| Disproportionation | Two iodanyl radical (I(II)) species react to form I(I) and I(III) compounds. nih.gov | Generation of a hypervalent I(III) oxidant. |

| Hydrogen Atom Transfer (HAT) | The iodanyl radical abstracts a hydrogen atom from a substrate. | Generation of a substrate radical for further reaction. |

| Proton-Coupled Electron Transfer (PCET) | A concerted transfer of a proton and an electron between the iodanyl radical and the substrate. nih.gov | Activation of X-H bonds (e.g., N-H, O-H). |

| Direct Substrate Engagement | The iodanyl radical directly reacts with the substrate, for example, in C-H functionalization. nih.gov | Forms a new bond and advances the catalytic cycle. |

Participation in Intramolecular and Intermolecular Cyclization Reactions

Hypervalent iodine reagents generated from precursors like this compound are highly effective in promoting a variety of cyclization reactions. princeton.edu These transformations leverage the electrophilic or oxidizing nature of the I(III) center to activate a substrate towards nucleophilic attack, leading to the formation of heterocyclic or spirocyclic structures.

In a typical intramolecular reaction, the hypervalent iodine reagent activates a double or triple bond, or a phenolic ring, allowing a tethered nucleophile to attack and close the ring. An example includes the oxidative cyclization of N-allylic amides to form dihydrooxazole derivatives. princeton.edu Intermolecular versions of these reactions can achieve the difunctionalization of alkenes, where the hypervalent iodine reagent delivers one functional group and an external nucleophile provides the second. A notable application is the electrophilic iodocyclization at an ipso position to create spiroconjugated molecules. researchgate.net

Radical Chemistry and Electron Transfer Phenomena

The electron-rich dimethoxybenzene core of this compound makes it susceptible to single-electron transfer (SET) events, leading to the formation of radical intermediates that drive unique chemical transformations.

Investigation of Cation Radical Intermediate Formation

The formation of a cation radical occurs when a neutral molecule loses a single electron. For aromatic compounds, this process is favored by electron-donating substituents, such as methoxy groups, which lower the oxidation potential. princeton.edu Studies on 1,4-dimethoxybenzene have demonstrated that its radical cation can be readily generated in aqueous solution through reactions with oxidizing radicals like SO₄⁻ or via acid-catalyzed dehydration of its OH-adduct.

This inherent tendency of the 1,4-dimethoxybenzene framework to undergo one-electron oxidation is critical to the chemistry of its iodo-derivative. As established in the study of 1,2-diiodo-4,5-dimethoxybenzene, electrochemical oxidation directly yields an isolable iodanyl radical cation. nih.gov This species is, by definition, a cation radical intermediate where the radical character and positive charge are stabilized by the dimethoxy-substituted aryl iodide structure. The formation of such intermediates is a key step, enabling subsequent reactivity such as C-H functionalization through pathways like proton-coupled electron transfer (PCET). nih.gov The ability to form these cation radical intermediates underscores the potential for this compound to participate in photoredox and electrochemical catalysis. nih.govacs.org

Significance of I-I Bonding Interactions in Redox Mediation

The role of iodine-iodine (I-I) bonding interactions, a subset of halogen bonds, in the redox mediation processes involving this compound is a specialized area of materials science and electrochemistry. Halogen bonding refers to the non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. While the broader 1,4-dimethoxybenzene core is known for its use in redox shuttle molecules, specific research detailing the significance of I-I interactions in the redox mediation of the 2-iodo derivative is not extensively documented in publicly available literature.

However, studies on related isomers provide insight into the plausibility of such interactions. For instance, crystallographic analysis of 1,2-diiodo-4,5-dimethoxybenzene has confirmed the presence of C-I···I-C intermolecular interactions, which play a role in defining the solid-state architecture of the molecule. nih.govuchile.cl In this diiodo-substituted compound, C-I···O interactions are the primary organizational force, creating linear chains, which are then interlinked by these C-I···I-C contacts. nih.govuchile.cl This confirms that iodine atoms on dimethoxybenzene rings can participate in halogen bonding.

The significance of these interactions specifically in redox mediation remains a novel field for investigation. The electrochemical properties of iodoarenes can be influenced by such non-covalent interactions, which could potentially stabilize radical intermediates or facilitate electron transfer processes. Nevertheless, direct experimental evidence or theoretical studies focusing on the role of I-I bonding in the redox behavior of this compound are not currently available.

Further Electrophilic Aromatic Substitutions and Functionalizations

The benzene ring of this compound is considered "activated" towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (-OCH₃) groups. umkc.edu However, the iodine substituent has a deactivating effect. The regiochemical outcome of further substitutions is determined by the directing effects of all three substituents.

The methoxy groups are strongly activating and are ortho, para-directors. The iodine atom is weakly deactivating and is also an ortho, para-director. uci.edu The positions on the benzene ring are numbered starting from the carbon bearing a methoxy group, with the iodine at C2. The directing effects of the substituents on the remaining open positions (C3, C5, C6) are summarized below.

| Substituent | Type | Directing Effect |

| -OCH₃ at C1 | Activating | ortho (C2, C6), para (C5) |

| -I at C2 | Deactivating | ortho (C1, C3), para (C5) |

| -OCH₃ at C4 | Activating | ortho (C3, C5), para (C1) |

Combining these influences, further electrophilic attack is most likely at positions C3, C5, and C6. The strong activating and directing power of the methoxy groups typically dominates the weaker effects of the halogen. Steric hindrance from the bulky iodine atom at C2 may disfavor substitution at the adjacent C3 position. Therefore, positions C5 and C6 are the most probable sites for subsequent functionalization.

Common Electrophilic Aromatic Substitution Reactions:

Nitration : The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com For the parent 1,4-dimethoxybenzene, mononitration occurs readily to form 1,4-dimethoxy-2-nitrobenzene. mdma.ch For this compound, nitration would be expected to yield a mixture of isomers, with substitution likely occurring at the C5 or C6 positions.

Halogenation : The introduction of another halogen (e.g., -Br or -Cl) can be accomplished using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃). lumenlearning.com Given the activated nature of the ring, these reactions are expected to proceed under mild conditions. The position of the new halogen will be directed by the existing substituents, primarily to the C5 and C6 positions.

Friedel-Crafts Reactions :

Alkylation : This reaction introduces an alkyl group using an alkyl halide or an alcohol with a strong acid catalyst. umkc.eduscribd.com The parent 1,4-dimethoxybenzene undergoes Friedel-Crafts alkylation with t-butyl alcohol in the presence of sulfuric acid to yield 1,4-di-t-butyl-2,5-dimethoxybenzene, indicating substitution at both available ortho positions. mnstate.edumercer.edu For this compound, mono-alkylation would be expected to occur, again favoring the less sterically hindered positions.

Acylation : This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org Unlike alkylation, acylation deactivates the ring, preventing multiple substitutions. wikipedia.org For this compound, acylation would result in a single substitution product.

The precise distribution of products in these reactions would depend on the specific reagents and reaction conditions employed, with steric and electronic factors playing a crucial role in determining the final regioselectivity.

Computational and Mechanistic Investigations of 2 Iodo 1,4 Dimethoxybenzene Reactions

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the thermodynamics and kinetics of chemical reactions. For a hypothetical reaction involving 2-iodo-1,4-dimethoxybenzene, DFT calculations would be employed to map out the potential energy surface of the reaction. This would involve optimizing the geometries of reactants, transition states, intermediates, and products.

Key energetic parameters that would be calculated include activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change of the reaction). By comparing the activation energies of different possible pathways, researchers could predict the most likely course of the reaction. For instance, in a substitution reaction, DFT could help determine whether the reaction is likely to proceed via a concerted mechanism or a stepwise mechanism involving a distinct intermediate.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

This table represents a hypothetical reaction profile and is for illustrative purposes only, as specific experimental or computational data for this compound is not currently available.

Elucidation of Detailed Reaction Mechanisms through Theoretical Modeling

Building upon the energetic data from DFT studies, theoretical modeling allows for a detailed step-by-step visualization of the reaction mechanism at the molecular level. This involves analyzing the electronic structure and bonding changes that occur throughout the reaction. For this compound, this would be crucial in understanding the influence of the iodo and methoxy (B1213986) groups on the reactivity of the benzene (B151609) ring.

Theoretical models can reveal the nature of bond-breaking and bond-forming events in the transition state. For example, in a hypothetical cross-coupling reaction, modeling could illustrate the coordination of the reactant to a metal catalyst, the oxidative addition step, and the final reductive elimination that forms the product. These models provide insights that are often difficult to obtain through experimental methods alone.

Correlation of Computational Data with Experimental Reactivity and Selectivity

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. Once a reaction mechanism and its associated energetics are proposed through DFT and theoretical modeling, these predictions would be compared with laboratory observations of the reactivity and selectivity of this compound.

For example, if computational models predict that a particular isomer should be the major product of a reaction, this would be tested experimentally. Discrepancies between theoretical predictions and experimental outcomes can lead to refinements in the computational model, such as considering the explicit role of solvent molecules or employing a higher level of theory. A strong correlation between computational data and experimental results would lend significant support to the proposed reaction mechanism.

Spectroscopic Analysis for Probing Reactive Intermediates (e.g., UV-VIS Spectroscopy)

The direct observation of short-lived reactive intermediates is a significant challenge in mechanistic chemistry. Spectroscopic techniques, such as UV-Visible (UV-VIS) spectroscopy, can be employed to detect and characterize these transient species. In reactions involving this compound, the formation of intermediates like carbocations, radicals, or organometallic complexes could potentially be monitored using UV-VIS spectroscopy.

The appearance of new absorption bands in the UV-VIS spectrum during the course of a reaction can indicate the formation of an intermediate. The position and intensity of these bands can provide information about the electronic structure of the transient species. While no specific UV-VIS studies on reactive intermediates of this compound have been reported, this technique remains a vital tool for such future mechanistic investigations.

Advanced Structural Analysis and Supramolecular Interactions

Crystal Structure Determination and Its Implications for Packing Efficiency

Crystals of 2-Iodo-1,3-dimethoxybenzene have been analyzed by X-ray diffraction, revealing a highly ordered three-dimensional structure. iucr.orgresearchgate.net The compound crystallizes in the orthorhombic system, specifically in the Cmc21 space group. iucr.orgresearchgate.net The unit cell parameters, which define the dimensions of the repeating crystalline unit, have been determined with high precision.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉IO₂ |

| Molecular Weight | 264.05 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Cmc21 |

| a | 12.5767 (13) Å |

| b | 8.6788 (8) Å |

| c | 8.4338 (9) Å |

| Volume | 920.55 (16) ų |

| Z | 4 |

Analysis of Weak Intermolecular Interactions

The supramolecular structure of 2-Iodo-1,3-dimethoxybenzene is notable for the presence of specific, weak, non-covalent interactions that dictate the crystal packing. These include C-H···π and C-I···π contacts. iucr.orgresearchgate.net

Characterization of C-H···π Interactions

In the crystal structure of 2-Iodo-1,3-dimethoxybenzene, molecules are linked by weak C-H···π interactions. iucr.orgresearchgate.net These interactions involve a hydrogen atom from a C-H bond of one molecule interacting with the electron-rich π-system of the benzene (B151609) ring of an adjacent molecule. This results in the formation of interpenetrating one-dimensional chains of molecules that are oriented perpendicularly to each other and extend along specific crystallographic directions. iucr.orgresearchgate.net

Investigation of Non-Bonding C-I···π Contacts

In addition to C-H···π interactions, the crystal packing is also significantly influenced by non-bonding C-I···π contacts. iucr.orgresearchgate.net In these interactions, the iodine atom of one molecule approaches the π-face of the benzene ring of a neighboring molecule. These contacts also contribute to the formation of chains that extend in the same directions as those formed by the C-H···π interactions, creating a distinctive zigzag motif when viewed down the a-axis. iucr.orgresearchgate.net The distance between the iodine atom and the centroid of the π-system (I···Cg) is 3.695 (2) Å, with a C—I···Cg angle of 164.17 (14)°. iucr.orgresearchgate.net

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| I···Cg | 3.695 (2) | 164.17 (14) |

Influence of Molecular Symmetry on Crystal Architecture and Macroscopic Properties

The molecular symmetry of 2-Iodo-1,3-dimethoxybenzene plays a crucial role in its crystal architecture. The molecule possesses a mirror plane of symmetry (m) which coincides with the mirror plane of the Cmc21 space group. iucr.orgnih.gov This results in the asymmetric unit of the crystal containing only half a molecule. iucr.orgnih.gov This inherent symmetry influences how the molecules can pack together, leading to a more ordered and predictable crystal lattice. The interplay of molecular symmetry and the directional nature of the weak intermolecular interactions ultimately governs the macroscopic properties of the crystal, such as its shape, melting point, and solubility. iucr.orgresearchgate.net

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for the Synthesis of Biologically Active Molecules

The structural motif of a dimethoxy-substituted aromatic ring is a common feature in a vast array of biologically active natural products and synthetic pharmaceuticals. 2-Iodo-1,4-dimethoxybenzene serves as a readily available and functionalizable starting material for the elaboration of these complex molecules. The presence of the iodine atom provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

While direct, specific examples of the use of this compound in the total synthesis of named biologically active molecules are not extensively detailed in readily available literature, its utility can be inferred from the synthesis of analogous structures. For instance, the core structure is present in various alkaloids, flavonoids, and other pharmacologically relevant compounds. The synthetic strategies employed for these classes of molecules often rely on the functionalization of iodinated and methoxylated benzene (B151609) derivatives, highlighting the potential of this compound as a key intermediate. The methoxy (B1213986) groups can also be demethylated at a later stage to reveal hydroxyl groups, which are often crucial for biological activity and can serve as further points for molecular diversification.

Precursor for the Construction of Complex Organic Scaffolds and Frameworks

The ability to form new carbon-carbon and carbon-heteroatom bonds in a controlled and predictable manner is fundamental to the construction of complex organic scaffolds and frameworks. This compound, with its reactive C-I bond, is an excellent precursor for such endeavors. It can be employed in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, to assemble intricate molecular architectures.

For example, in the synthesis of conjugated polymers and dendrimers, which are of interest in materials science for their electronic and optical properties, this compound can be used to introduce the 1,4-dimethoxybenzene (B90301) unit into the polymer backbone or dendritic branches. The Sonogashira coupling of this compound with terminal alkynes, for instance, can lead to the formation of rigid, linear structures that are essential components of molecular wires and other functional materials. Similarly, Suzuki coupling with boronic acids or esters allows for the creation of biaryl linkages, which are prevalent in liquid crystals and other ordered materials. The predictable reactivity of the C-I bond allows for sequential and site-selective functionalization, enabling the precise construction of highly ordered and functional organic frameworks.

Facilitation of Carbon-Carbon and Carbon-Nitrogen Bond Formations

The iodine atom in this compound is a key feature that facilitates a range of important bond-forming reactions, particularly those catalyzed by transition metals like palladium. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of complex molecules from simpler precursors.

Carbon-Carbon Bond Formation:

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages, which are common structural motifs in pharmaceuticals and organic materials.

Sonogashira Coupling: In this reaction, this compound is coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for the formation of aryl-alkyne bonds, leading to the synthesis of conjugated enynes and other important building blocks.

Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond and the creation of a substituted alkene.

| Reaction Type | Reactant | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron Compound | Palladium Catalyst + Base | Aryl-Aryl |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | Aryl-Alkyne |

| Heck Coupling | Alkene | Palladium Catalyst + Base | Aryl-Alkyl (alkene) |

Carbon-Nitrogen Bond Formation:

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method has become a go-to strategy for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

The ability of this compound to participate in these diverse and powerful coupling reactions underscores its importance as a versatile building block in synthetic organic chemistry.

Intermediate in the Synthesis of O-Aryl Hydroxylamine (B1172632) Derivatives

O-Aryl hydroxylamine derivatives are an important class of organic compounds with applications in medicinal chemistry and as synthetic intermediates. While direct, specific examples of the synthesis of O-aryl hydroxylamines starting from this compound are not prominently featured in the readily accessible scientific literature, the general principles of their synthesis suggest its potential as a key intermediate.

A common method for the synthesis of O-aryl hydroxylamines is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a hydroxylamine derivative. In this context, this compound could serve as the aryl halide component. The reaction would involve the coupling of this compound with a protected hydroxylamine, such as N-hydroxyphthalimide, in the presence of a copper catalyst and a base. Subsequent deprotection would then yield the desired O-(2,4-dimethoxyphenyl)hydroxylamine.

The reactivity of the C-I bond in this compound makes it a suitable substrate for such nucleophilic substitution reactions. The electron-donating nature of the methoxy groups might influence the reaction conditions required, but the fundamental transformation is a well-established method for the formation of C-O bonds. The resulting O-aryl hydroxylamine could then be further elaborated into more complex molecules of medicinal or materials science interest.

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems Utilizing 2-Iodo-1,4-dimethoxybenzene

The unique electronic and steric properties of this compound make it an intriguing candidate for the development of novel catalytic systems. While research into its direct catalytic applications is still emerging, studies on analogous iodinated and halogenated dimethoxybenzene derivatives provide a strong foundation for future exploration.

One promising avenue is in the field of electrocatalysis. For instance, the related compound 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been identified as a highly efficient electrocatalyst for C–H/E–H coupling reactions, capable of operating at very low catalyst loadings (as low as 0.5 mol%). nih.gov Spectroscopic and computational studies suggest that a cooperative interaction between the two iodine atoms is crucial for stabilizing a key iodanyl radical intermediate, which is essential for the catalytic cycle. nih.gov This finding suggests that the iodine atom in this compound, influenced by the electron-donating methoxy (B1213986) groups, could be harnessed in similar electrocatalytic transformations.

Future research could focus on designing catalytic systems where this compound acts as a precursor to a hypervalent iodine species. These species are powerful oxidants and have been used as mediators in a variety of organic transformations. researchgate.netfrontiersin.orgcardiff.ac.uk Anodic oxidation of iodoarenes is a well-established method for generating these hypervalent iodine reagents, offering a sustainable alternative to the use of chemical oxidants. cardiff.ac.uknih.gov The development of catalytic systems based on the in-situ generation of hypervalent iodine species from this compound could enable new, more efficient oxidative coupling reactions.

Furthermore, inspiration can be drawn from other halogenated dimethoxybenzene derivatives. For example, 2-chloro-1,4-dimethoxybenzene, a natural metabolite of some white rot fungi, has been identified as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by the enzyme lignin (B12514952) peroxidase (LiP). nih.gov This suggests that this compound could also function as a cofactor or mediator in biocatalytic or biomimetic systems, potentially offering enhanced reactivity or stability.

Table 1: Comparison of Related Halogenated Dimethoxybenzenes in Catalysis

| Compound | Catalytic Role | Mechanism/Key Feature | Potential for this compound |

| 1,2-Diiodo-4,5-dimethoxybenzene | Electrocatalyst for C-H/E-H coupling | Stabilization of iodanyl radical intermediate through I-I cooperation | Potential as a single-iodine electrocatalyst or precursor |

| 2-Chloro-1,4-dimethoxybenzene | Cofactor in lignin peroxidase (LiP) catalyzed oxidation | Enhances oxidation of substrates like anisyl alcohol | Potential as a mediator in biocatalytic or biomimetic systems |

| Iodoarenes (general) | Precursors to hypervalent iodine mediators | Anodic oxidation to generate active I(III) species for oxidative couplings | Development of electrocatalytic cycles involving in-situ oxidation |

Continued Exploration of Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals, and the synthesis of this compound is no exception. nih.gov Future research will likely focus on replacing traditional synthetic methods with more sustainable alternatives that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netejcmpr.com

Key strategies for the greener synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally friendly options like water, supercritical CO2, or biodegradable solvents. nih.gov

Catalytic Approaches: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste. nih.govresearchgate.net This aligns with the development of novel catalytic systems mentioned previously.

Alternative Activation Methods: Investigating non-traditional energy sources such as microwave irradiation, ultrasound, or high hydrostatic pressure (barochemistry) to accelerate reactions and potentially enable solvent-free conditions. nih.govrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov

For example, the O-methylation of dihydroxybenzenes, a key step in producing the dimethoxybenzene scaffold, has been investigated using alkali oxide loaded-SiO2 catalysts in the vapor phase with methanol, avoiding harsher alkylating agents. researchgate.net Similarly, methods for the iodination of alkoxybenzenes are being developed that use catalysts like nitrosonium tetrafluoroborate (B81430) to improve the utilization of the iodine source and simplify purification. google.com The integration of such process improvements will be crucial for the sustainable production of this compound.

Design and Synthesis of New Metal-Free Redox Mediators

There is a significant and growing interest in replacing heavy metal-based reagents and catalysts with more sustainable, metal-free alternatives. Hypervalent iodine compounds, derived from iodoarenes like this compound, are at the forefront of this movement, serving as powerful metal-free redox mediators. researchgate.net

The electrochemical generation of hypervalent iodine(III) species from their iodine(I) precursors is a particularly attractive strategy. frontiersin.orgnih.gov This approach uses electrons as a traceless and clean "reagent" to perform oxidations, avoiding the stoichiometric waste associated with traditional chemical oxidants. researchgate.net These electrochemically generated mediators can trigger a wide range of valuable transformations, including oxidative C-N and C-C bond formations. researchgate.netnih.gov

Future research in this area will likely focus on:

Tuning Redox Properties: Systematically modifying the structure of iodoarenes to fine-tune the redox potential of the resulting hypervalent iodine species. The electron-donating methoxy groups in this compound are expected to make it easier to oxidize compared to iodobenzene (B50100) itself, a property that can be exploited in designing efficient catalytic cycles.

Developing Chiral Mediators: Creating chiral versions of iodine-based redox mediators for enantioselective transformations. While this has been explored with other iodoarene scaffolds, applying this concept to derivatives of this compound could unlock new asymmetric reactions.

Immobilized Mediators: Developing heterogeneous electrocatalytic systems by immobilizing the iodoarene mediator on a solid support. This would facilitate catalyst recovery and recycling, further enhancing the sustainability of the process.

The ability of the related 1,2-diiodo-4,5-dimethoxybenzene to stabilize a formally I(II) iodanyl radical intermediate highlights the rich redox chemistry accessible with these scaffolds. nih.gov Designing systems based on this compound that can access different oxidation states of iodine (I, II, III, and even V) will be a key driver of innovation in metal-free catalysis.

Advanced Strategies for Regioselective Functionalization of Dimethoxybenzene Scaffolds

The dimethoxybenzene core is a common motif in many natural products and pharmaceuticals. The ability to selectively introduce functional groups at specific positions on this scaffold is therefore of great synthetic importance. rsc.org C-H functionalization has emerged as a powerful tool for this purpose, as it allows for the direct conversion of inert C-H bonds into new C-C, C-N, or C-O bonds, often bypassing the need for pre-functionalized starting materials. nih.govrsc.orgresearchgate.net

Advanced strategies for the regioselective functionalization of dimethoxybenzene scaffolds, which could be applied to this compound or its derivatives, include:

Directing Group Strategies: A directing group is a functional group within the molecule that coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring selective activation. rsc.orgnih.gov Future work could involve installing temporary directing groups onto the dimethoxybenzene scaffold to achieve functionalization at positions that are otherwise difficult to access.

Distal C-H Functionalization: While many methods favor functionalization at the position ortho to a directing group, there is a growing interest in strategies that can target more remote C-H bonds (meta or para positions). researchgate.net Developing such methods for the dimethoxybenzene system would significantly expand its synthetic utility.

Late-Stage Functionalization: The C-H functionalization approach is particularly valuable for modifying complex molecules, such as drug candidates, in the later stages of a synthesis. rsc.org This allows for the rapid generation of analogues with improved properties. The iodine atom in this compound can also serve as a "handle" for traditional cross-coupling reactions, providing a complementary approach to C-H activation for building molecular complexity. nih.gov

Combined C-H Activation and Cross-Coupling: An integrated approach where C-H activation is used to install one functional group and the inherent iodine atom is used for a subsequent cross-coupling reaction would enable the rapid construction of highly decorated and complex aromatic structures from a simple starting material.

Table 2: Strategies for Regioselective Functionalization

| Strategy | Description | Application to Dimethoxybenzene Scaffolds |

| Directing Group-Assisted C-H Activation | A functional group guides a metal catalyst to a specific C-H bond. nih.gov | Enables selective introduction of substituents at positions ortho to the directing group. |

| Distal C-H Functionalization | Methods that override proximal C-H bonds to functionalize more remote positions. researchgate.net | Allows for meta or para functionalization, accessing different isomers. |

| Late-Stage Functionalization | Modification of complex molecules near the end of a synthetic sequence. rsc.org | Rapid diversification of drug candidates or natural product analogues containing the dimethoxybenzene core. |

| Iodine as a Synthetic Handle | The C-I bond participates in cross-coupling reactions (e.g., Suzuki, Sonogashira). orgsyn.org | Provides a reliable and well-established method for introducing a wide range of substituents. |

Q & A

Q. Methodology :

- Oxidative aryl-iodination under ball milling conditions yields 74% using iodine and mechanical activation, confirmed by TLC (Rf = 0.5 in hexane) and NMR .

- Pd-catalyzed cross-electrophile coupling provides 65% yield with optimized catalyst systems (e.g., Pd/XPhos) and reaction monitoring via ¹H NMR (δ 7.33 ppm for aromatic protons) .

Key Parameters : - Reagent stoichiometry : Use 1 equivalent of iodinating agent to minimize di-iodination .

- Solvent : CDCl₃ for NMR characterization to match literature δ values (¹³C NMR: δ 154.2–154.4 ppm for methoxy carbons) .

How can spectral data discrepancies in NMR characterization be resolved?

Q. Advanced Analysis :

- Compare ¹H NMR δ values across studies:

- : δ 7.33 (d, J = 2.8 Hz), 3.81/3.74 ppm (methoxy groups).

- : δ 7.33 (s), 3.82/3.75 ppm .

- Use high-resolution NMR (600 MHz) to resolve splitting patterns and confirm assignments.

- Cross-validate with mass spectrometry (m/z 264 [M⁺], 100% abundance) .

What safety protocols are critical for handling this compound?

Q. Best Practices :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for iodine-containing compounds .

- Emergency measures : Ensure access to safety showers and eye-wash stations .

What mechanistic role does this compound play in Pd-catalyzed C–H functionalization?

Q. Advanced Insight :

- Acts as an aryl iodide precursor in cross-electrophile coupling, enabling C–H alkylation via oxidative addition to Pd(0) .

- Electron-rich methoxy groups stabilize transition states, enhancing reactivity in catalytic cycles .

How can purity be confirmed post-synthesis?

Q. Methodological Steps :

TLC : Confirm Rf = 0.5 in hexane .

NMR : Match ¹H/¹³C peaks to literature (e.g., ¹H: δ 3.74–3.82 ppm for methoxy groups; ¹³C: δ 86.0–86.1 ppm for C-I) .

Mass spectrometry : Verify molecular ion (m/z 264) and fragmentation pattern .

What are common side products during iodination of 1,4-dimethoxybenzene, and how are they mitigated?

Q. Advanced Contamination Control :

- Di-iodinated byproducts : Minimize by controlling stoichiometry (1:1 iodine:substrate) and reaction time .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate the mono-iodinated product .

How does the electronic structure of this compound influence its reactivity?

Q. Theoretical Considerations :

- Electron-rich aromatic ring : Methoxy groups activate the ring toward electrophilic substitution but deactivate toward nucleophilic attack.

- Iodine substituent : Provides a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .

What are applications of this compound in synthesizing complex organic molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.